molecular formula C18H15NO2 B11725559 3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B11725559
M. Wt: 277.3 g/mol
InChI Key: OFHZBJRPONNCQF-UHFFFAOYSA-N
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Description

3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the furan and pyrrole substituents.

    Flavonoids: A class of compounds with similar biological activities and structural features.

    Curcumin: A well-known compound with a similar chalcone structure and diverse biological activities.

Uniqueness

3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is unique due to the presence of the furan and pyrrole rings, which may impart distinct chemical and biological properties compared to other chalcones and related compounds.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H15NO2/c1-14-4-9-17(21-14)10-11-18(20)15-5-7-16(8-6-15)19-12-2-3-13-19/h2-13H,1H3

InChI Key

OFHZBJRPONNCQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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